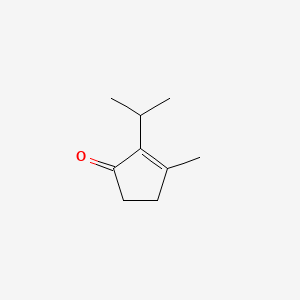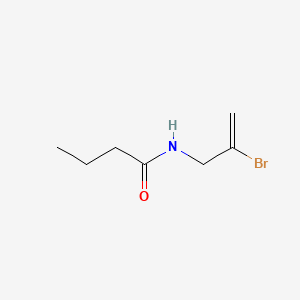
Butyramide, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, N-(2-bromoallyl)-: is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. The compound has the molecular formula C7H12BrNO and a molecular weight of 206.08 g/mol . It is a white solid that is freely soluble in water and ethanol, but slightly soluble in diethyl ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.
Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to produce butyramide.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Butyramide, N-(2-bromoallyl)- can undergo oxidation reactions.
Reduction: The compound can also undergo reduction reactions.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Oxidation of butyramide, N-(2-bromoallyl)- can lead to the formation of carboxylic acids.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions can yield various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Butyramide, N-(2-bromoallyl)- is used in the synthesis of various organic compounds, including therapeutic drugs and bioactive organotin compounds .
Biology:
Medicine:
- It has applications in the synthesis of hydroxamic acids, which are used for therapeutic management as analgesic, anticonvulsant, cardiovascular (antihypertensive and diuretic), psychotropic (antidepressant and neuroleptic), and anti-inflammatory agents .
Industry:
Mécanisme D'action
The mechanism by which butyramide, N-(2-bromoallyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, butyrate, a related compound, acts as a key modulator for defense against viral infections through the modulation of several immune and non-immune mechanisms . Butyrate is also able to exert a potent anti-inflammatory action in the gastrointestinal tract .
Comparaison Avec Des Composés Similaires
Butyramide: The parent compound, butyramide, has similar properties but lacks the bromoallyl group.
Isobutyramide: Another similar compound, isobutyramide, has a different structural arrangement but shares some chemical properties.
Uniqueness:
- The presence of the bromoallyl group in butyramide, N-(2-bromoallyl)- makes it unique compared to its parent compound and other similar compounds. This structural feature imparts distinct chemical reactivity and potential applications in various fields.
Propriétés
Numéro CAS |
100700-19-4 |
|---|---|
Formule moléculaire |
C7H12BrNO |
Poids moléculaire |
206.08 g/mol |
Nom IUPAC |
N-(2-bromoprop-2-enyl)butanamide |
InChI |
InChI=1S/C7H12BrNO/c1-3-4-7(10)9-5-6(2)8/h2-5H2,1H3,(H,9,10) |
Clé InChI |
JWWPHLSIHMJIIT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



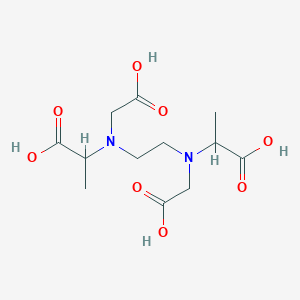
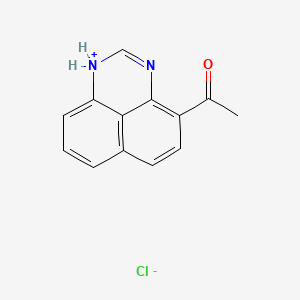

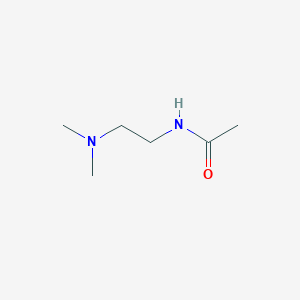

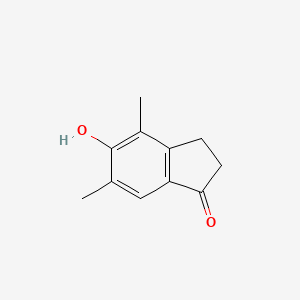

![10-[2-(Diethylamino)ethyl]acridin-9(10H)-one--hydrogen chloride (1/1)](/img/structure/B13740397.png)


![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
